Bis(4-methylpentyl) Phthalate-d4
CAS No.:
Cat. No.: VC0201125
Molecular Formula: C₂₀H₂₆D₄O₄
Molecular Weight: 338.47
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₂₀H₂₆D₄O₄ |
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Molecular Weight | 338.47 |
Introduction
Chemical Identity and Structural Properties
Basic Chemical Information
Bis(4-methylpentyl) Phthalate-d4 is characterized by the following key identifiers and properties:
Property | Value |
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CAS Number | 1398066-13-1 |
Molecular Formula | C₂₀H₃₀O₄ |
IUPAC Name | bis(4-methylpentan-2-yl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate |
Molecular Weight | 338.5 g/mol |
Physical State | Liquid (presumed based on non-deuterated analog) |
The compound is specifically designated as a deuterated version of bis(4-methylpentyl) phthalate, with four deuterium atoms replacing hydrogens in the benzene ring component of the molecule .
Structural Characteristics
The molecular structure features a benzene ring with two carboxylic acid groups in the ortho position (1,2-positions), which are esterified with 4-methylpentyl groups. The distinctive feature of this compound is the presence of deuterium atoms at positions 3, 4, 5, and 6 of the benzene ring, as indicated by the "-d4" suffix in its name .
The chemical structure can be represented by the following identifiers:
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InChI: InChI=1S/C20H30O4/c1-13(2)11-15(5)23-19(21)17-9-7-8-10-18(17)20(22)24-16(6)12-14(3)4/h7-10,13-16H,11-12H2,1-6H3/i7D,8D,9D,10D
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SMILES: [2H]C1=C(C(=C(C(=C1[2H])C(=O)OC(C)CC(C)C)C(=O)OC(C)CC(C)C)[2H])[2H]
Relationship to Non-deuterated Analogs
Comparison with Parent Compound
Bis(4-methylpentyl) Phthalate-d4 is the deuterated analog of bis(4-methylpentyl) phthalate (CAS: 259139-51-0). The non-deuterated parent compound is a phthalic acid ester commonly used as a plasticizer in various consumer and industrial products . While the chemical properties remain largely similar, the isotopic difference provides distinct advantages for analytical applications.
Related Phthalate Compounds
The compound belongs to a broader family of phthalate esters that include:
Compound | CAS Number | Relationship |
---|---|---|
Bis(4-methylpentyl) phthalate | 259139-51-0 | Non-deuterated parent compound |
Bis(4-methyl-2-pentyl)phthalate | 146-50-9 | Structural isomer (also called Diisohexyl phthalate) |
Bis(4-methylpent-2-yl)phthalate | 84-63-9 | Related structural variant |
The structural variations among these compounds reflect the different positions of the methyl group and attachment points in the alkyl chains, which can influence their physical properties and biological activities .
Applications and Analytical Relevance
Use as Analytical Standard
The primary application of Bis(4-methylpentyl) Phthalate-d4 is as an internal standard or reference material in analytical chemistry, particularly for the quantitative determination of phthalates in environmental and biological samples . The deuterium labeling provides several advantages:
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Mass spectrometric differentiation from the non-labeled analyte
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Similar chemical behavior to the target analyte during sample preparation and analysis
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Compensation for matrix effects and recovery losses during analytical procedures
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Enhanced accuracy and precision in quantitative measurements
These characteristics make it an essential component in analytical methods focused on phthalate detection and quantification .
Environmental and Toxicological Research
Given the widespread concern regarding phthalates as environmental contaminants and potential endocrine disruptors, Bis(4-methylpentyl) Phthalate-d4 serves a crucial role in research studying the:
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Environmental fate and transport of phthalates
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Bioaccumulation and metabolism in biological systems
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Exposure assessment in human populations
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Analytical method development and validation
Analytical Methods Development
Gas Chromatography-Mass Spectrometry Applications
The deuterium labeling in Bis(4-methylpentyl) Phthalate-d4 makes it particularly suitable for gas chromatography-mass spectrometry (GC-MS) applications. Research has demonstrated the compound's utility in comprehensive phthalate analytical methods, as evidenced by the SETAC 2022 research that included this compound among unique phthalates in their analytical protocol .
The typical GC-MS conditions for analysis include:
Parameter | Condition |
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Instrument | Agilent GC/MSD 8890/5977, EI mode 70eV |
Column | J&W Scientific DB 5MS 30m × 250μm × 0.25μm |
Carrier Gas | Helium 99.9% at 1.157 mL/min |
Injection Temperature | 290°C |
MSD Temperature | 300°C |
MS Source | 300°C |
MS Quadrupole | 180°C |
These conditions facilitate proper separation and detection of the deuterated compound from its non-deuterated counterpart, enabling accurate quantification .
Sample Preparation Considerations
For optimal analysis, sample preparation techniques such as Solid Phase Extraction (SPE) have been evaluated for phthalate analysis. Research findings indicate that Primary Secondary Amine (PSA) columns demonstrated superior performance for phthalate extraction, with 91% of compounds meeting detection and quantitation objectives compared to 77% for florisil and 68% for C18 columns .
Relevance in Phthalate Research Context
Environmental and Health Implications
While Bis(4-methylpentyl) Phthalate-d4 itself is primarily an analytical tool, research using this compound contributes to understanding the broader implications of phthalates in various contexts:
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Phthalates are ubiquitous in consumer products, including PVC materials, personal care products, medical devices, vinyl flooring, perfumes, sanitary pads, diapers, insect repellents, and plastic cling films
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Environmental persistence and bioaccumulation potential
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Potential endocrine-disrupting properties
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Regulatory considerations and risk assessment
The deuterated standard facilitates the accurate quantification needed to support these research objectives .
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